molecular formula C23H28N2O4 B2493608 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic Acid CAS No. 329777-65-3

4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic Acid

Cat. No.: B2493608
CAS No.: 329777-65-3
M. Wt: 396.487
InChI Key: SNNFWRDIPWHKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxy group and a butanoic acid moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced by reacting the piperazine intermediate with phenol in the presence of a suitable activating agent, such as sodium hydride or potassium carbonate.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced by reacting the phenoxypiperazine intermediate with a suitable acylating agent, such as 4-isopropylbenzoyl chloride, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-(4-phenylpiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid
  • 4-oxo-2-(4-methoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid
  • 4-oxo-2-(4-chloropiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid

Uniqueness

4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-17(2)18-8-10-19(11-9-18)22(26)16-21(23(27)28)24-12-14-25(15-13-24)29-20-6-4-3-5-7-20/h3-11,17,21H,12-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNFWRDIPWHKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.